molecular formula C12H15NO B585492 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene CAS No. 905439-45-4

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Cat. No.: B585492
CAS No.: 905439-45-4
M. Wt: 189.25 g/mol
InChI Key: WVJFEHJVLBSYNP-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is an organic compound that features both an alkyne and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene typically involves the reaction of 2-methyl-3-butyn-2-ol with 4-aminotoluene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where palladium acetate and triphenylphosphine are used as catalysts, and the reaction is carried out in the presence of a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be selectively hydrogenated to form alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or other nitrogen-containing derivatives.

Scientific Research Applications

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene exerts its effects involves interactions with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene.

    4-Aminotoluene: Another precursor used in the synthesis.

    2-Methyl-3-buten-2-ol: A similar compound with an alkene group instead of an alkyne.

Uniqueness

This compound is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

905439-45-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3

InChI Key

WVJFEHJVLBSYNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC#CC(C)(C)O

Canonical SMILES

CC1=C(C=C(C=C1)N)C#CC(C)(C)O

Synonyms

4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol

Origin of Product

United States

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